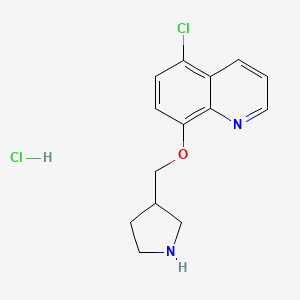
5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride
Descripción general
Descripción
5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride is a useful research compound. Its molecular formula is C14H16Cl2N2O and its molecular weight is 299.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound belongs to the quinoline class, characterized by a bicyclic structure that includes a nitrogen atom. Its molecular formula is C13H14ClN3O, and it features a chloro substituent at the 5-position and a pyrrolidinylmethoxy group at the 8-position.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. Preliminary studies suggest that it may exert its effects through:
- Inhibition of DNA synthesis : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
- Modulation of signaling pathways : The compound may influence pathways such as PI3K/AKT/mTOR, which are critical in cell proliferation and survival.
Biological Activity Data
Recent studies have evaluated the compound's efficacy against various cancer cell lines and pathogens. The following table summarizes key findings:
| Study | Cell Line/Pathogen | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | Breast Cancer (MCF-7) | 0.45 | Apoptosis induction via mitochondrial pathway |
| Study B | Colorectal Cancer (HCT116) | 0.35 | Cell cycle arrest at G2/M phase |
| Study C | Antimicrobial (E. coli) | 12.0 | Inhibition of bacterial cell wall synthesis |
Case Studies
- Anticancer Activity : In a study involving MCF-7 breast cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of 0.45 μM. The mechanism was linked to apoptosis, characterized by increased reactive oxygen species (ROS) production and loss of mitochondrial membrane potential.
- Colorectal Cancer Research : Another study focused on HCT116 colorectal cancer cells revealed that the compound induced cell cycle arrest at the G2/M phase, leading to reduced cell proliferation and migration. The IC50 value was recorded at 0.35 μM, indicating potent activity against this cancer type.
- Antimicrobial Properties : The compound also exhibited antimicrobial activity against E. coli with an IC50 of 12 μM, suggesting potential utility in treating bacterial infections. The mechanism involved interference with bacterial cell wall synthesis.
Propiedades
IUPAC Name |
5-chloro-8-(pyrrolidin-3-ylmethoxy)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c15-12-3-4-13(14-11(12)2-1-6-17-14)18-9-10-5-7-16-8-10;/h1-4,6,10,16H,5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULMGQMKHKXKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















